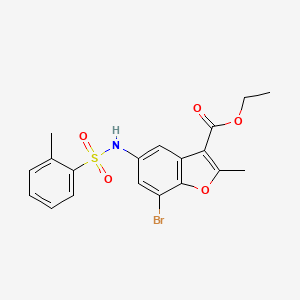![molecular formula C20H17Cl2N3O2 B11450344 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione](/img/structure/B11450344.png)
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione is a complex organic compound featuring an indole moiety, a pyrrolidine ring, and chlorinated phenyl groups. This compound is of interest due to its potential biological activities and applications in various scientific fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. One common method includes the Fischer indole synthesis, where an indole derivative is formed by reacting phenylhydrazine with a ketone under acidic conditions . The indole derivative is then further functionalized to introduce the pyrrolidine and chlorophenyl groups through a series of nucleophilic substitution and cyclization reactions .
Industrial Production Methods
Industrial production of this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and automated synthesis can also enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione can undergo various chemical reactions, including:
Oxidation: The indole moiety can be oxidized to form oxindole derivatives.
Reduction: The compound can be reduced to modify the functional groups, such as reducing nitro groups to amines.
Substitution: Electrophilic substitution reactions can occur on the indole ring, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles for substitution reactions such as halogens and sulfonyl chlorides .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole moiety can yield oxindole derivatives, while substitution reactions can introduce various functional groups onto the indole ring .
Scientific Research Applications
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione has several scientific research applications:
Mechanism of Action
The mechanism of action of 3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione involves its interaction with specific molecular targets and pathways. The indole moiety can bind to various receptors and enzymes, modulating their activity and leading to biological effects. The compound may also interfere with cellular signaling pathways, affecting cell proliferation, apoptosis, and other cellular processes .
Comparison with Similar Compounds
Similar Compounds
Indole-3-carboxaldehyde: Another indole derivative with similar biological activities.
5-chloroindole: Shares the indole core structure and chlorine substitution, but lacks the pyrrolidine and chlorophenyl groups.
N-{[2-(1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione: A closely related compound with slight structural differences.
Uniqueness
3-{[2-(5-chloro-1H-indol-3-yl)ethyl]amino}-1-(3-chlorophenyl)pyrrolidine-2,5-dione is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H17Cl2N3O2 |
|---|---|
Molecular Weight |
402.3 g/mol |
IUPAC Name |
3-[2-(5-chloro-1H-indol-3-yl)ethylamino]-1-(3-chlorophenyl)pyrrolidine-2,5-dione |
InChI |
InChI=1S/C20H17Cl2N3O2/c21-13-2-1-3-15(8-13)25-19(26)10-18(20(25)27)23-7-6-12-11-24-17-5-4-14(22)9-16(12)17/h1-5,8-9,11,18,23-24H,6-7,10H2 |
InChI Key |
ZPQGNKIGSXBTTC-UHFFFAOYSA-N |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC(=CC=C2)Cl)NCCC3=CNC4=C3C=C(C=C4)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![ethyl 5-acetyl-2-{[4-(3,5-dimethyl-4-nitro-1H-pyrazol-1-yl)butanoyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11450275.png)
![4-[(4-fluorobenzyl)sulfanyl]-7-(3-fluorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidine](/img/structure/B11450277.png)
![N-[2-(4-fluorophenyl)imidazo[1,2-a]pyridin-3-yl]-4-methylbenzamide](/img/structure/B11450283.png)
![Methyl 4-({2-[(2,6-diethylphenyl)carbamothioyl]-6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-YL}methoxy)benzoate](/img/structure/B11450285.png)
![7-(4-chlorophenyl)-8-(2,4-dimethylphenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B11450291.png)
![6-(4-chlorobenzyl)-3-[(4-ethylphenyl)amino]-1,2,4-triazin-5(4H)-one](/img/structure/B11450301.png)
![Methyl 2-[(4-ethylcyclohexyl)carbonyl]hydrazinecarboxylate](/img/structure/B11450308.png)
![N-(2-methoxyphenyl)-5-methyl-7-(2-nitrophenyl)-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B11450313.png)
![Cyclohexyl 4-(2-methoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450316.png)
![2-[9-Benzyl-4-(4-fluorophenyl)-1,5,9-triazaspiro[5.5]undec-4-en-2-yl]phenol](/img/structure/B11450324.png)
![Cyclohexyl 4-(2-ethoxyphenyl)-2-methyl-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate](/img/structure/B11450327.png)
![N-{[5-({2-[(2,5-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(3-methylphenyl)-4H-1,2,4-triazol-3-yl]methyl}furan-2-carboxamide](/img/structure/B11450337.png)
